![molecular formula C21H31N7O B5081263 [6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5081263.png)
[6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. The process may include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the piperidine and pyridine moieties via nucleophilic substitution reactions. The final step often involves the coupling of the pyrrolidine ring to the pyridine derivative under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study the interactions of triazole-containing molecules with biological targets. Its ability to form hydrogen bonds and interact with enzymes or receptors makes it valuable in biochemical assays.
Medicine
In medicinal chemistry, [6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone could be explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.
Mechanism of Action
The mechanism of action of [6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the piperidine and pyridine rings may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Aminopropan-2-yl)triazol-1-yl]methylpiperidine
- [4-(2-Aminopropan-2-yl)triazol-1-yl]methylpyridine
- [4-(2-Aminopropan-2-yl)triazol-1-yl]methylpyrrolidine
Uniqueness
What sets [6-[4-[[4-(2-Aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone apart from similar compounds is its combination of multiple functional groups within a single molecule
Properties
IUPAC Name |
[6-[4-[[4-(2-aminopropan-2-yl)triazol-1-yl]methyl]piperidin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-21(2,22)18-15-28(25-24-18)14-16-7-11-26(12-8-16)19-6-5-17(13-23-19)20(29)27-9-3-4-10-27/h5-6,13,15-16H,3-4,7-12,14,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQNABXGZRWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2CCN(CC2)C3=NC=C(C=C3)C(=O)N4CCCC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
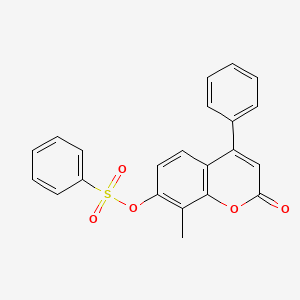
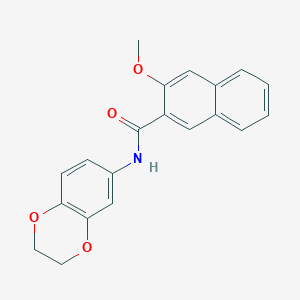
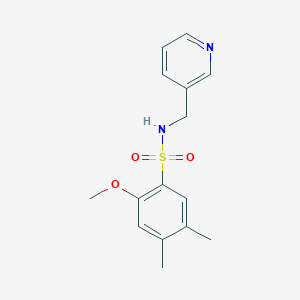
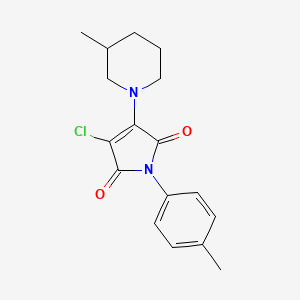
![(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5081212.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5081220.png)
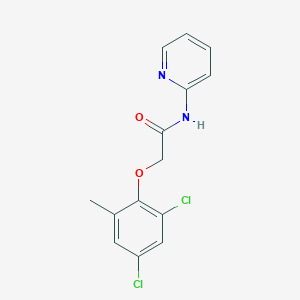
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
![3-(methylthio)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081249.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B5081251.png)
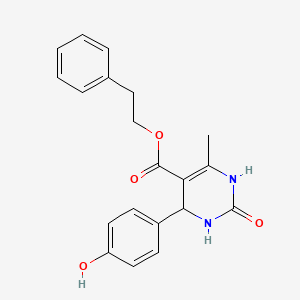
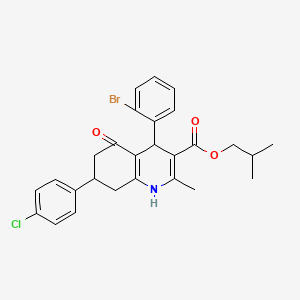
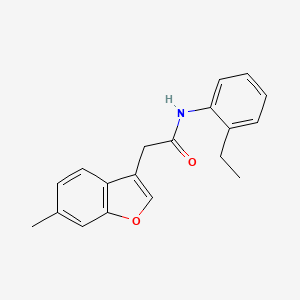
![3,3,6,6-tetramethyl-9-{3-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5081287.png)
